molecular formula C18H21N5O2 B7142411 N-[(2-imidazol-1-ylphenyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide

N-[(2-imidazol-1-ylphenyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide

Cat. No.: B7142411
M. Wt: 339.4 g/mol
InChI Key: BTTSGQCBFLUOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-imidazol-1-ylphenyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an imidazole ring, a phenyl group, and a pyrazole ring, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(2-imidazol-1-ylphenyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-13-18(14(2)22(3)21-13)25-11-17(24)20-10-15-6-4-5-7-16(15)23-9-8-19-12-23/h4-9,12H,10-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTSGQCBFLUOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)OCC(=O)NCC2=CC=CC=C2N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-imidazol-1-ylphenyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Derivative: The starting material, 2-imidazol-1-ylphenylmethanol, is synthesized through the reaction of imidazole with benzyl chloride under basic conditions.

    Preparation of the Pyrazole Derivative: 1,3,5-trimethylpyrazole is prepared by the cyclization of acetylacetone with hydrazine hydrate.

    Coupling Reaction: The final step involves the coupling of the imidazole derivative with the pyrazole derivative using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-imidazol-1-ylphenyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-imidazol-1-ylphenyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-imidazol-1-ylphenyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole and pyrazole rings allow it to bind to active sites, inhibiting or modulating the activity of the target proteins. This interaction can affect various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-imidazol-1-ylphenyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
  • N-[(2-imidazol-1-ylphenyl)methyl]-2-(1,3,5-dimethylpyrazol-4-yl)oxyacetamide
  • N-[(2-imidazol-1-ylphenyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)thioacetamide

Uniqueness

N-[(2-imidazol-1-ylphenyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.